1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)-
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Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its potential therapeutic properties, particularly in the treatment of various infections and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves multiple steps. One common method includes the use of Grignard reagents to construct the naphthyridine scaffold . The process typically starts with the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation to form the desired naphthyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using robust and practical approaches. The synthesis is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The scalability of the synthetic route is proven on a large scale, enabling convenient sample preparation for preclinical development .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating infections and diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Naphthyridine derivatives
- 1,7-Naphthyridine derivatives
- 2,6-Naphthyridine derivatives
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- stands out due to its specific structural features and potential therapeutic applications. Its unique combination of functional groups and stereochemistry contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
138668-60-7 |
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Molecular Formula |
C21H20ClF3N4O3 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H19F3N4O3.ClH/c1-10-16-18(29)13(21(30)31)9-28(15-4-3-11(22)7-14(15)23)19(16)26-20(17(10)24)27-6-5-12(8-27)25-2;/h3-4,7,9,12,25H,5-6,8H2,1-2H3,(H,30,31);1H/t12-;/m0./s1 |
InChI Key |
HVLQDVSPNHQPCM-YDALLXLXSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
Origin of Product |
United States |
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